Cholesterol Phenylacetate

Catalog No.
S1893441
CAS No.
33998-26-4
M.F
C35H52O2
M. Wt
504.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterol Phenylacetate

CAS Number

33998-26-4

Product Name

Cholesterol Phenylacetate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate

Molecular Formula

C35H52O2

Molecular Weight

504.8 g/mol

InChI

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1

InChI Key

JHFRODPXYCPTCM-WASXNZKASA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C

Research on Cholesterol Phenylacetate's Role in Cholesterol Metabolism

Research suggests that cholesterol phenylacetate may play a role in cholesterol metabolism. Studies have shown that phenylacetate derivatives, including phenylacetate itself, can inhibit enzymes involved in cholesterol synthesis in the liver []. This inhibition could potentially lower overall cholesterol levels.

Cholesterol Phenylacetate is an ester formed from cholesterol and phenylacetic acid, with the molecular formula C₃₅H₅₂O₂ and a molecular weight of 504.80 g/mol. This compound is characterized by its solid physical state at room temperature and has garnered attention for its potential biological activities, particularly in relation to lipid metabolism and cell membrane dynamics .

Typical of esters. It can undergo hydrolysis in the presence of water, yielding cholesterol and phenylacetic acid. Additionally, it may react with strong acids or bases, leading to the formation of different derivatives. Notably, it has been shown to inhibit the synthesis of phosphatidylethanolamine, a crucial component of cell membranes .

Research indicates that Cholesterol Phenylacetate exhibits significant biological activity. It has been shown to influence lipid metabolism by inhibiting cholesterol absorption and modifying the synthesis of phospholipids in cellular membranes. This activity suggests potential therapeutic applications in managing conditions related to dyslipidemia and cardiovascular diseases .

Cholesterol Phenylacetate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of cholesterol with phenylacetic acid in the presence of an acid catalyst, typically sulfuric acid. This process requires heating to facilitate the reaction.
  • Transesterification: Another approach is transesterification, where cholesterol reacts with phenylacetate in the presence of a base catalyst, such as sodium methoxide.
  • Chemical Modification: Cholesterol can also be chemically modified using various reagents to produce Cholesterol Phenylacetate directly from other cholesterol derivatives .

Cholesterol Phenylacetate has several applications:

  • Pharmaceutical Research: It serves as a model compound for studying lipid metabolism and drug interactions related to cholesterol.
  • Biochemical Studies: Its ability to influence cell membrane composition makes it useful in research focused on membrane biology.
  • Potential Therapeutics: Given its biological activity, it may have potential applications in developing treatments for hyperlipidemia and related cardiovascular conditions .

Studies have shown that Cholesterol Phenylacetate interacts with various biological systems, particularly influencing lipid profiles. It has been evaluated for its role in modulating cholesterol levels and its interaction with enzymes involved in lipid metabolism. These interactions are critical for understanding its potential therapeutic implications .

Cholesterol Phenylacetate shares structural and functional similarities with other compounds that influence lipid metabolism. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
EzetimibeC24H21F2N3O3Cholesterol absorption inhibitor
Cholesteryl OleateC38H72O2Ester of cholesterol; involved in lipid transport
Cholesteryl PalmitateC37H70O2Similar ester; affects membrane fluidity

Uniqueness: Cholesterol Phenylacetate is unique due to its specific inhibition of phosphatidylethanolamine synthesis, distinguishing it from other cholesterol esters that primarily focus on absorption inhibition or transport mechanisms .

XLogP3

10.7

Other CAS

33998-26-4

Wikipedia

Cholest-5-en-3-yl phenylacetate

Dates

Modify: 2023-08-16

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